molecular formula C8H7BrN2O4 B7937074 2-(2-Bromo-6-nitrophenoxy)acetamide

2-(2-Bromo-6-nitrophenoxy)acetamide

Cat. No.: B7937074
M. Wt: 275.06 g/mol
InChI Key: MQZGLNOMWCXIFZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-nitrophenoxy)acetamide is an organic compound characterized by the presence of a bromo group, a nitro group, and an acetamide group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-nitrophenoxy)acetamide typically involves the reaction of 2-bromo-6-nitrophenol with chloroacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetamide group.

Major Products Formed

    Nucleophilic Substitution: Products will vary depending on the nucleophile used.

    Reduction: The primary product is 2-(2-Amino-6-nitrophenoxy)acetamide.

    Hydrolysis: The primary product is 2-(2-Bromo-6-nitrophenoxy)acetic acid.

Scientific Research Applications

2-(2-Bromo-6-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-nitrophenoxy)acetamide
  • 2-(2-Chloro-6-nitrophenoxy)acetamide
  • 2-(2-Bromo-6-aminophenoxy)acetamide

Uniqueness

2-(2-Bromo-6-nitrophenoxy)acetamide is unique due to the specific positioning of the bromo and nitro groups on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-bromo-6-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c9-5-2-1-3-6(11(13)14)8(5)15-4-7(10)12/h1-3H,4H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZGLNOMWCXIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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